4-Methylcoumarin-6-ylmethyliminodiacetic acid
Description
Calcein Blue is a fluorescent ligand featuring a single aminediacetic acid complexing arm, distinguishing it structurally from EDTA and calcein, which possess two diaminetetraacetic acid arms . Its fluorescence arises from a phenolate-to-metal charge transfer band, with Fe(III)-Calcein Blue exhibiting a peak at 490 nm in UV-visible spectra . Calcein Blue is widely used in live-cell imaging, mineral deposition tracking, and fluorescent sensing due to its compatibility with dynamic biological systems and distinct spectral properties.
Structure
2D Structure
Properties
IUPAC Name |
2-[carboxymethyl-[(4-methyl-2-oxochromen-6-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-9-4-15(21)22-12-3-2-10(5-11(9)12)6-16(7-13(17)18)8-14(19)20/h2-5H,6-8H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHAVNKJMOPQCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)CN(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54375-47-2 | |
| Record name | 4-Methylcoumarin-6-ylmethyliminodiacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054375472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Core Synthesis Protocol
The reaction begins with the alkylation of 4-methylumbelliferone using methyliminodiacetic acid in a basic aqueous medium. Key steps include:
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Alkylation Reaction : 4-methylumbelliferone (1.0 molar equivalent) is dissolved in a 0.1 M sodium hydroxide solution. Methyliminodiacetic acid (1.2 equivalents) is added dropwise under nitrogen atmosphere, followed by heating at 60°C for 12 hours.
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Acidification and Precipitation : The mixture is cooled to room temperature and acidified to pH 2.0 using concentrated hydrochloric acid, inducing precipitation of the crude product.
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Recrystallization : The precipitate is collected via vacuum filtration and recrystallized from a 1:1 (v/v) ethanol-water mixture to yield pure Calcein Blue as a hydrate (0.25 H₂O per molecule).
Table 1: Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Reactant Ratio | 1:1.2 (4-methylumbelliferone:methyliminodiacetic acid) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 68–72% |
| Purity (HPLC) | ≥98% |
Purification and Structural Characterization
Post-synthesis purification and analytical validation are critical to confirm the compound’s identity and purity.
Elemental Analysis and Titration
Elemental analysis of Calcein Blue hydrate aligns with the theoretical composition of C₁₅H₁₅NO₇·0.25H₂O, confirming a carbon-hydrogen-nitrogen-oxygen ratio of 54.2:4.8:3.5:37.5. Potentiometric titration in aqueous solution reveals three acid dissociation constants:
These values underscore the zwitterionic nature of Calcein Blue in neutral aqueous solutions.
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy provide structural insights:
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¹H NMR (D₂O, δ ppm) : 2.35 (s, 3H, CH₃), 3.85 (s, 2H, CH₂), 6.20–7.45 (m, 3H, aromatic).
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UV-Vis (pH 7.4) : λₘₐₓ = 322 nm (ε = 8,200 M⁻¹cm⁻¹), with a fluorescence emission peak at 435 nm upon excitation at 360 nm.
Preparation of Stock Solutions
Calcein Blue’s limited aqueous solubility necessitates careful formulation of stock solutions for experimental use.
Standard Stock Solution Protocol
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Solubilization : Dissolve Calcein Blue powder in 0.1 M potassium hydroxide (KOH) to achieve a 5 mM stock solution. Vortex intermittently until fully dissolved (typically 10–15 minutes).
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Neutralization : Adjust the pH to 7.0–7.4 using 0.1 N hydrochloric acid (HCl) to prevent alkaline hydrolysis of the compound.
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Working Solution : Dilute the neutralized stock in Dulbecco’s Phosphate-Buffered Saline (DPBS) to a final concentration of 10–200 μM, depending on application requirements.
Table 2: Solubility and Stability Data
| Solvent | Solubility (mg/mL) | Storage Condition | Stability Duration |
|---|---|---|---|
| DMSO | 3.11 (at 37°C) | -20°C, desiccated | 6 months |
| DPBS (pH 7.4) | <0.1 | 4°C, protected from light | 24 hours |
Analytical Applications and Method Validation
Calcein Blue’s utility in fluorimetric assays hinges on its reproducible preparation. Recent studies validate its performance in diverse applications:
Chemical Reactions Analysis
Types of Reactions: Calcein Blue undergoes several types of chemical reactions, including:
Hydrolysis: The acetoxymethyl ester groups are hydrolyzed by intracellular esterases to produce the fluorescent Calcein Blue.
Complexation: Calcein Blue can form complexes with metal ions, which can quench its fluorescence.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of esterases within viable cells.
Complexation: Metal ions such as iron (II) can be used to form complexes with Calcein Blue.
Major Products:
Hydrolysis: Produces the fluorescent Calcein Blue.
Complexation: Forms metal-Calcein Blue complexes, which can be used in various analytical applications.
Scientific Research Applications
Cell Viability and Cytotoxicity Assays
Calcein Blue is primarily known for its role in assessing cell viability. It is used in assays to differentiate live cells from dead ones based on their esterase activity.
- Mechanism : Live cells convert Calcein Blue into a fluorescent compound, allowing for quantification via fluorescence microscopy or flow cytometry.
- Case Study : In a study involving human ovarian follicles, Calcein Blue was compared with Trypan Blue for evaluating follicle viability. The results indicated that while both methods were reliable, Calcein Blue showed slightly lower inter-observer reliability (ICC = 0.75) compared to Trypan Blue (ICC = 0.83) .
| Staining Method | Inter-observer Reliability (ICC) |
|---|---|
| Calcein Blue | 0.75 |
| Trypan Blue | 0.83 |
Mineralized Tissue Formation Studies
Calcein Blue is also employed in studies related to mineralized tissue formation, particularly in bone research.
- Application : It binds to mineralized tissues, enabling researchers to visualize and quantify bone-like nodules formed by osteoblastic cells.
- Findings : A study demonstrated that a 1-hour incubation with 3.1 mM Calcein Blue resulted in significant fluorescence of bone-like nodules on titanium surfaces, suggesting enhanced osteoblastic activity .
Detection of Siderophores
In microbiology, Calcein Blue plays a crucial role in detecting siderophores—iron-chelating compounds secreted by bacteria.
- Methodology : The fluorescence of Calcein Blue is quenched in the presence of iron(III). By using stronger chelators to remove iron from the fluorophore, researchers can quantify siderophore production.
- Results : This method successfully detected siderophores down to concentrations as low as 50 nM, demonstrating its utility in identifying pathogenic bacteria in clinical samples .
Environmental Monitoring
Calcein Blue is utilized as a metal indicator in environmental monitoring and toxicology studies.
- Functionality : It can indicate the presence of specific metal ions through changes in fluorescence.
- Example : In a study involving gallium complexes, Calcein Blue was used for back-titration methods to assess the concentration of metals in various samples .
Electrochemiluminescence Applications
Recent research has explored the electrochemiluminescent properties of Calcein Blue.
- Research Findings : Although identified as a weak electrochemiluminescent compound, it exhibited quenching effects when exposed to TNT (trinitrotoluene), suggesting potential applications in explosive detection .
Summary of Properties and Characteristics
The following table summarizes key properties and characteristics of Calcein Blue:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₉N₃O₄S |
| Solubility | Highly soluble in alkaline solutions; slightly soluble in water |
| Emission Wavelength | λem = 445 nm |
| pKa Values | pKa1 = 2.45; pKa2 = 7.24; pKa3 = 11.3 |
| Fluorescence Behavior | Emission at pH 4-11; quenched at pH >12 |
Mechanism of Action
Calcein Blue exerts its effects through the following mechanism:
Cell Permeability: The acetoxymethyl ester groups allow Calcein Blue to permeate cell membranes.
Esterase Cleavage: Once inside the cell, intracellular esterases cleave the ester groups, converting Calcein Blue into its fluorescent form.
Fluorescence Emission: The fluorescent Calcein Blue is retained within the cytoplasm, allowing for imaging and analysis
Comparison with Similar Compounds
Calcein Blue vs. EDTA and Calcein
- EDTA: Contains two diaminetetraacetic acid arms, forming hexadentate complexes with metals. In contrast, Calcein Blue’s single arm allows monodentate or bidentate coordination, as shown by EPR spectra differences in Fe(III) complexes at pH 7.2 .
- Calcein : Shares structural similarity with EDTA but includes a fluorescein backbone. While Calcein Blue’s EPR spectrum resembles calcein, its coordination geometry with Fe(III) differs significantly from EDTA, influencing metal-binding selectivity and fluorescence quenching behavior .
Calcein Blue vs. Xylenol Orange
- Both are vital fluorescent dyes for live-cell mineral tracking. However, Xylenol Orange (emission: ~580 nm, red) and Calcein Blue (blue emission) enable sequential labeling of old and new mineral deposits, avoiding spectral overlap in multiplexed imaging .
Spectral Properties and Photostability
Advantages Over Traditional Stains
- Von Kossa/Alizarin Red S: Require cell fixation, limiting dynamic observation. Calcein Blue (30 µM) and Xylenol Orange (20 µM) enable real-time tracking in living osteoblastic cultures without altering mineralization rates .
- Spectral Limitations : Calcein Blue’s emission overlaps with tetracycline labels, necessitating prior imaging of tetracycline before Calcein Blue application .
Comparative Performance in Mineralized Nodule Detection
- Sensitivity : Calcein Blue detects mineralized areas with precision comparable to Alizarin Red S in co-cultured BMSCs .
- Sequential Use: When combined with Xylenol Orange, Calcein Blue distinguishes old vs. new mineral deposits, a feature absent in single-dye protocols .
Role in Live/Dead Assays and Cell Viability
- Calcein Blue vs. Calcein AM : Both require esterase cleavage for activation, but Calcein Blue’s blue emission avoids overlap with green fluorescent proteins (GFP) or red viability dyes (e.g., EthD-1) .
- Calcein UltraBlue™ AM : Superior to Calcein Blue in multiplexed assays due to brighter signals and resistance to photobleaching .
Ratiometric Sensing with Calcein Derivatives
- N-CD/Calcein Sensor : Uses calcein (519 nm) and nitrogen-doped carbon dots (435 nm) for arginine (Arg) and alkaline phosphatase (AP) detection. The F1/F2 ratio achieves a detection limit (LOD) of 0.08 µM for Arg and 0.02 µM for AP .
Stability and Practical Considerations
Biological Activity
Calcein Blue, a fluorescent dye, has gained significant attention in biological research due to its unique properties and applications in various fields such as cell biology, marine science, and toxicology. This article explores the biological activity of Calcein Blue, focusing on its mechanisms of action, applications, and relevant research findings.
Overview of Calcein Blue
Calcein Blue is a cell-permeant esterase substrate that serves as a viability probe. It measures both enzymatic activity and cell-membrane integrity, which is critical for the intracellular retention of its fluorescent product. Upon cleavage by intracellular esterases, Calcein Blue becomes more polar and is retained within cells for several hours. Its fluorescence intensity increases after cleavage, with excitation/emission maxima shifting from approximately 322/435 nm to 360/449 nm .
Calcein Blue operates primarily through the following mechanisms:
- Cell Membrane Integrity: The dye's ability to penetrate cell membranes allows it to be used in assessing cellular viability. Cells with intact membranes retain the dye, leading to increased fluorescence .
- Enzymatic Activity Measurement: The cleavage of Calcein Blue by intracellular esterases indicates metabolic activity. This property is particularly useful for evaluating cell health and function in various experimental settings .
Applications in Research
Calcein Blue has been utilized in diverse research areas:
- Cell Viability Assays: It is commonly used in assays to determine cell viability across various cell types, including cancer cells. Studies have shown that fluorescence intensity correlates with cell viability, making it an effective tool for cytotoxicity testing .
- Marine Biology: In marine studies, Calcein Blue has been employed to investigate calcification processes in corals and coccolithophores. It allows researchers to visualize calcium carbonate structures without harming the organisms .
- Toxicology Studies: The dye has been used to assess the presence of toxic substances in biological samples. For instance, its reversible quenching properties have been exploited to detect siderophores in iron-depleted media .
1. Coral Calcification Study
A study examined the incorporation of Calcein into coral skeletons to understand calcification processes. Researchers found that Calcein was permanently incorporated into newly forming calcium carbonate crystals in live corals. The study utilized a calibration curve to quantify the amount of Calcein incorporated, demonstrating a high correlation coefficient (0.9914) for accuracy .
| Parameter | Value |
|---|---|
| Calibration Curve Correlation | 0.9914 |
| Concentration Range | 0.05 to 20 µM |
| Measurement Method | Confocal Microscopy |
2. Coccolithophore Research
In another study focusing on coccolithophores, Calcein staining was validated as a non-invasive method to track calcification without affecting cellular physiology or growth rates over an 8-day period. This method enabled researchers to observe heterogeneous patterns of calcification among different species .
| Coccolithophore Species | Growth Rate Impact | Calcification Tracking |
|---|---|---|
| Isochrysidales | No significant effect | Validated |
| Coccolithales | No significant effect | Validated |
| Zygodiscales | No significant effect | Validated |
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of Calcein Blue:
- Stability Across Cell Lines: The stability of Calcein fluorescence varies among different cell lines, with prostate cancer cells showing distinct patterns based on their morphology and treatment conditions .
- Non-Toxicity: In marine studies, Calcein Blue did not adversely affect the physiology or morphology of treated organisms, confirming its suitability for live-cell imaging and tracking applications .
- Versatile Applications: Its use as a fluorescent indicator extends beyond cell viability assays to include applications in environmental monitoring and toxicology assessments .
Q & A
How can Calcein Blue AM be optimized for live-cell staining across diverse cell types?
Answer (Basic):
To optimize Calcein Blue AM concentration, perform a gradient experiment starting at 2–5 μM, adjusting based on cell type and viability. Add 0.02% Pluronic® F-127 to enhance solubility in serum-free buffers. Titrate to the lowest concentration providing clear fluorescence (Ex/Em: 360/445 nm) without cytotoxicity. Dead cells (membrane-compromised) will exclude the dye, ensuring specificity for viable cells .
What methodological steps ensure accurate cell viability quantification using Calcein Blue?
Answer (Basic):
Pre-warm dye to room temperature.
Use serum-free buffers to avoid esterase inhibition.
Incubate cells for 15–30 minutes at 37°C.
Wash cells to remove extracellular dye.
Image immediately or use flow cytometry with 405 nm excitation and 450/50 nm emission filters. Validate with a positive control (e.g., heat-killed cells) to confirm dead cell exclusion .
How does Calcein Blue compare to Annexin V in apoptosis assays, and how can they be co-stained?
Answer (Advanced):
Calcein Blue labels viable cells, while Annexin V-FITC binds phosphatidylserine in apoptotic cells. To co-stain:
Use Calcein Blue AM (Ex 360 nm) first, followed by Annexin V-FITC (Ex 488 nm).
Employ spectral unmixing or sequential imaging to avoid overlap.
Include a viability control (e.g., untreated vs. staurosporine-treated cells) to validate signal specificity. Note: Apoptotic cells retain weak Calcein Blue fluorescence due to partial esterase activity .
What experimental design considerations apply when using Calcein Blue in bone mineralization studies?
Answer (Advanced):
In bone histomorphometry, Calcein Blue (Ex 377 nm) labels mineralized bone. Combine with alizarin complexone (Ex 543 nm) for dual-timepoint mineralization analysis. Key steps:
Inject Calcein Blue intravenously 7–10 days before sacrifice.
Section undecalcified bone and image using UV excitation.
Use thresholding software to quantify labeled surfaces. Validate with µCT or tetracycline co-labeling .
How can pH variations affect Calcein Blue fluorescence, and how is this mitigated?
Answer (Advanced):
Calcein Blue’s fluorescence is pH-dependent (pKa1=2.45, pKa2=7.24, pKa3=11.3). At pH 4–11, it emits blue fluorescence (445 nm), but fluorescence is quenched at pH ≥12. To stabilize pH:
Use HEPES-buffered saline during staining.
Avoid alkaline media unless studying metal-chelation (e.g., Zn²⁺ detection at pH 12).
Calibrate using pH standards if quantifying fluorescence intensity .
What protocols validate Calcein Blue’s specificity in metal-ion sensing applications?
Answer (Advanced):
Calcein Blue forms fluorescent complexes with alkaline earth metals (e.g., Ca²⁺, Mg²⁺) at pH ≥12. To design a metal sensor:
Titrate Calcein Blue (1–10 μM) with target metal ions.
Measure fluorescence quenching (e.g., Cu²⁺, Mn²⁺) or enhancement (e.g., Zn²⁺).
Compare experimental stability constants (log β) with computational predictions (e.g., DFT). For Cu²⁺, log β = 13.33 (predicted) vs. 14.27 (experimental) .
How should researchers address contradictory viability data between Calcein Blue and propidium iodide (PI)?
Answer (Advanced):
Discrepancies arise if cells are in early apoptosis (esterase-active but membrane-leaky). To resolve:
Perform time-course imaging to track dye retention.
Use a viability gating strategy in flow cytometry: Calcein Blue⁺/PI⁻ (live), Calcein Blue⁻/PI⁺ (dead), and intermediate populations (apoptotic).
Validate with caspase-3/7 assays (e.g., FLICA) to correlate viability with apoptotic activity .
What are the limitations of Calcein Blue in long-term live-cell imaging?
Answer (Advanced):
Calcein Blue leaks from cells within 4–6 hours due to gradual esterase inactivation. For extended imaging:
Use lower dye concentrations (1–2 μM) to reduce toxicity.
Supplement with fresh dye during media changes.
Consider alternatives like Calcein Green AM (longer retention) for multi-hour studies. Avoid fixation, which quenches fluorescence .
How can Calcein Blue be integrated into multi-parametric assays for neurodegenerative disease models?
Answer (Advanced):
In SH-SY5Y neuronal models (e.g., β-amyloid toxicity):
Co-stain with caspase-3/7 probes (Ex 482/Em 536 nm).
Calculate viability as Calcein Blue⁺ cells / total cells.
Normalize apoptosis rates to untreated controls.
Use high-content imaging to automate multi-well analysis .
What controls are essential when quantifying Calcein Blue fluorescence intensity in flow cytometry?
Answer (Basic):
Unstained cells : Set baseline autofluorescence.
Single-stained controls : Compensate for spectral overlap (e.g., Pacific Blue®-compatible filters).
Viability controls : Treat cells with 70% ethanol to generate a dead-cell population.
Inhibition control : Pre-treat with esterase inhibitor (e.g., E64d) to confirm dye activation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
